molecular formula C20H27N5O3 B2988210 N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946325-02-6

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2988210
CAS RN: 946325-02-6
M. Wt: 385.468
InChI Key: RUXFOCNQDGDRRZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism Of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and a partial antagonist at dopamine receptors. This dual action is thought to contribute to its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. It has also been found to modulate the activity of other neurotransmitters such as norepinephrine and glutamate. These effects are thought to contribute to its therapeutic effects in various medical conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various medical conditions. However, one of the limitations of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is its partial agonist activity, which may complicate the interpretation of results in some experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. One area of research is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of research is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide on neurotransmitter systems and behavior. Additionally, the potential therapeutic applications of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide in other medical conditions such as addiction and pain management should be explored.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide involves the reaction of 4-methoxyphenylpiperazine with 2-methyl-6-propoxypyrimidine-4-carboxylic acid chloride in the presence of a base. The resulting product is then treated with an amine to obtain N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. This method has been optimized to produce high yields of pure N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and pleasure.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-13-28-19-14-18(21-15(2)22-19)24-9-11-25(12-10-24)20(26)23-16-5-7-17(27-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXFOCNQDGDRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

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